Cas no 1504056-89-6 (2-(methylamino)-1-2-(pyrrolidin-1-yl)phenylethan-1-one)

2-(methylamino)-1-2-(pyrrolidin-1-yl)phenylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-(methylamino)-1-2-(pyrrolidin-1-yl)phenylethan-1-one
- 2-(methylamino)-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one
- EN300-1759947
- 1504056-89-6
-
- インチ: 1S/C13H18N2O/c1-14-10-13(16)11-6-2-3-7-12(11)15-8-4-5-9-15/h2-3,6-7,14H,4-5,8-10H2,1H3
- InChIKey: ASHRNVLSEKJSPU-UHFFFAOYSA-N
- ほほえんだ: O=C(CNC)C1C=CC=CC=1N1CCCC1
計算された属性
- せいみつぶんしりょう: 218.141913202g/mol
- どういたいしつりょう: 218.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-(methylamino)-1-2-(pyrrolidin-1-yl)phenylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1759947-0.05g |
2-(methylamino)-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |
1504056-89-6 | 0.05g |
$983.0 | 2023-09-20 | ||
Enamine | EN300-1759947-10.0g |
2-(methylamino)-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |
1504056-89-6 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1759947-0.5g |
2-(methylamino)-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |
1504056-89-6 | 0.5g |
$1124.0 | 2023-09-20 | ||
Enamine | EN300-1759947-1.0g |
2-(methylamino)-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |
1504056-89-6 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1759947-0.25g |
2-(methylamino)-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |
1504056-89-6 | 0.25g |
$1078.0 | 2023-09-20 | ||
Enamine | EN300-1759947-2.5g |
2-(methylamino)-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |
1504056-89-6 | 2.5g |
$2295.0 | 2023-09-20 | ||
Enamine | EN300-1759947-5.0g |
2-(methylamino)-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |
1504056-89-6 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1759947-10g |
2-(methylamino)-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |
1504056-89-6 | 10g |
$5037.0 | 2023-09-20 | ||
Enamine | EN300-1759947-5g |
2-(methylamino)-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |
1504056-89-6 | 5g |
$3396.0 | 2023-09-20 | ||
Enamine | EN300-1759947-0.1g |
2-(methylamino)-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |
1504056-89-6 | 0.1g |
$1031.0 | 2023-09-20 |
2-(methylamino)-1-2-(pyrrolidin-1-yl)phenylethan-1-one 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
2-(methylamino)-1-2-(pyrrolidin-1-yl)phenylethan-1-oneに関する追加情報
Introduction to 2-(methylamino)-1-2-(pyrrolidin-1-yl)phenylethan-1-one (CAS No. 1504056-89-6)
2-(methylamino)-1-2-(pyrrolidin-1-yl)phenylethan-1-one is a significant compound in the realm of pharmaceutical chemistry, characterized by its intricate molecular structure and potential biological activities. This compound, identified by the CAS number 1504056-89-6, has garnered attention due to its structural motifs that are often explored in the development of novel therapeutic agents. The presence of both a methylamino group and a pyrrolidin-1-yl substituent in its backbone suggests a high degree of functional diversity, making it a promising candidate for further investigation in medicinal chemistry.
The molecular framework of 2-(methylamino)-1-2-(pyrrolidin-1-yl)phenylethan-1-one consists of a phenyl ring connected to an ethanone moiety, with the methylamino group attached to one carbon and the pyrrolidin-1-yl group linked to another. This configuration allows for multiple possible interactions with biological targets, including enzymes and receptors, which are pivotal in modulating various physiological processes. The compound’s ability to engage with such targets makes it an attractive subject for drug discovery efforts aimed at addressing a wide range of diseases.
In recent years, there has been growing interest in the development of small-molecule inhibitors that can modulate the activity of enzymes involved in critical metabolic pathways. Among these pathways, those related to inflammation and neurodegeneration have been extensively studied due to their implications in several chronic diseases. The structural features of 2-(methylamino)-1-2-(pyrrolidin-1-yl)phenylethan-1-one make it a potential candidate for inhibiting key enzymes such as kinases and phosphodiesterases, which play crucial roles in these pathways.
One of the most compelling aspects of this compound is its dual functionality provided by the methylamino and pyrrolidin-1-yl groups. These functional groups can engage in hydrogen bonding, hydrophobic interactions, and other forms of molecular recognition, allowing the compound to bind effectively to biological targets. Furthermore, the phenyl ring provides additional spatial and electronic properties that can be fine-tuned to enhance binding affinity and selectivity. Such features are highly valued in the design of drugs that require precise interaction with their targets.
The synthesis of 2-(methylamino)-1-2-(pyrrolidin-1-yl)phenylethan-1-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex molecular framework efficiently. These methods not only improve the synthetic route but also allow for greater control over the stereochemistry of the product, which is often critical for biological activity.
Recent advancements in computational chemistry have further enhanced the understanding of how 2-(methylamino)-1-2-(pyrrolidin-1-yl)phenylethan-1-one interacts with biological targets. Molecular docking studies and quantum mechanical calculations have been used to predict binding affinities and identify key interaction points between the compound and its targets. These computational approaches complement traditional experimental methods by providing insights into the molecular mechanics underlying drug-receptor interactions.
The potential applications of 2-(methylamino)-1-2-(pyrrolidin-1-yl)phenylethan-1-one extend beyond its role as a building block for more complex drug candidates. Preliminary studies have suggested that this compound may exhibit properties such as anti-inflammatory and neuroprotective effects, which could make it valuable in treating conditions like rheumatoid arthritis and Alzheimer’s disease. However, further research is needed to fully elucidate its pharmacological profile and therapeutic potential.
In conclusion, 2-(methylamino)-1-2-(pyrrolidin-1-y l)phenylethan - 1 - one (CAS No. 1504056 - 89 - 6) represents a promising compound in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its synthesis presents challenges that require advanced organic methodologies, while computational studies offer valuable insights into its interactions with biological targets. As research continues to uncover new therapeutic applications, this compound is poised to play a significant role in the development of next-generation pharmaceuticals.
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